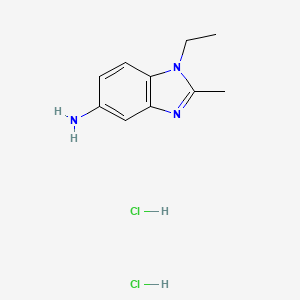

![molecular formula C6H7NS2 B1317513 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol CAS No. 88871-84-5](/img/structure/B1317513.png)

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Radical Cyclizations and Derivative Synthesis

Radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols lead to the formation of dithiaspirobicycles and annellated dithiabicycles, showcasing the compound's utility in synthesizing complex sulfur-containing heterocycles. This reaction pathway is further supported by the synthesis of 1,3-thiazole-5-thiols through carbophilic alkylation, demonstrating the versatile reactivity of the thiazolethione backbone (Jenny, Wipf, & Heimgartner, 1989).

Carbophilic Additions and Organocuprate Chemistry

Carbophilic additions of organocuprates to 1,3-thiazole-5(4H)-thiones result in 4,5-dihydro-1,3-thiazole-5-thiols, highlighting the compound's potential in nuanced synthetic pathways involving organometallic chemistry (Jenny, Wipf, & Heimgartner, 1986).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques offer an efficient method for generating 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines from ω-thioamidoalcohols, demonstrating the compound's adaptability to modern, rapid synthesis methods (Orelli et al., 2020).

Anticancer and Antimicrobial Potential

Synthesis and evaluation of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones derived from 1,2,4-triazole-3(5)-thiol interactions reveal potential anticancer applications against various cancer cell lines, indicating the broader biological and medicinal relevance of this chemical structure (Lesyk et al., 2007).

Synthesis and Antimicrobial Evaluation

The creation of new 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-Narylacetamides showcased good yield and displayed notable in vitro antibacterial and antifungal activity, broadening the scope of the compound's applications in developing new antimicrobial agents (Lobo et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOKMYNAYRKCND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563923 |

Source

|

| Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol | |

CAS RN |

88871-84-5 |

Source

|

| Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.